molecular formula C14H11Cl2N5S B12142936 3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole

Cat. No.: B12142936
M. Wt: 352.2 g/mol
InChI Key: BTELSFJXELKLAV-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyrazine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium thiomethoxide to form 3,4-dichlorobenzylthiomethyl ether. This intermediate is then reacted with 4-methyl-5-pyrazin-2-yl-1,2,4-triazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole is unique due to its combination of a triazole ring, pyrazine ring, and dichlorophenyl group

Properties

Molecular Formula

C14H11Cl2N5S

Molecular Weight

352.2 g/mol

IUPAC Name

2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C14H11Cl2N5S/c1-21-13(12-7-17-4-5-18-12)19-20-14(21)22-8-9-2-3-10(15)11(16)6-9/h2-7H,8H2,1H3

InChI Key

BTELSFJXELKLAV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3

Origin of Product

United States

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